2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1273576-64-9
VCID: VC2895545
InChI: InChI=1S/C11H16N2O5/c1-10(2,3)17-9(16)13-5-11(6-13)4-7(8(14)15)12-18-11/h4-6H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid

CAS No.: 1273576-64-9

Cat. No.: VC2895545

Molecular Formula: C11H16N2O5

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid - 1273576-64-9

Specification

CAS No. 1273576-64-9
Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
Standard InChI InChI=1S/C11H16N2O5/c1-10(2,3)17-9(16)13-5-11(6-13)4-7(8(14)15)12-18-11/h4-6H2,1-3H3,(H,14,15)
Standard InChI Key HSBSFXGYYQDTBF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O

Introduction

Chemical Properties and Structure

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid is characterized by its molecular formula C11H16N2O5 and has a molecular weight of 256.26 g/mol . Its structure features a spirocyclic system with a 3.4-membered ring system containing both oxygen and nitrogen atoms. The compound is specifically identified by its CAS number 1273576-64-9.

The structural backbone of this compound consists of a spiro junction connecting two rings: an azetidine ring (4-membered ring containing nitrogen) and a 5-membered ring containing oxygen and nitrogen. The nitrogen in the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The 5-membered ring contains an unsaturation (ene) and is functionalized with a carboxylic acid group at position 7.

Key Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid

PropertyValue
CAS Number1273576-64-9
Molecular FormulaC11H16N2O5
Molecular Weight256.26 g/mol
Physical AppearanceNot specified in available data
Recommended Storage2-8°C, sealed storage, away from moisture
SolubilitySoluble in organic solvents (specific solvents not specified)

The compound requires proper storage conditions to maintain its stability and integrity. It is recommended to store it at 2-8°C, sealed, and away from moisture . As a compound containing both polar (carboxylic acid) and non-polar (Boc group) moieties, it likely exhibits moderate solubility in polar organic solvents such as dichloromethane, chloroform, and dimethylformamide, which is typical for similar compounds with carboxylic acid and Boc-protected amine functionalities.

The acid-base properties of this compound are primarily dictated by the carboxylic acid functionality, which typically has a pKa in the range of 4-5. This acidic behavior allows for various chemical transformations, including salt formation with bases, esterification, and amide formation. The Boc protecting group, on the other hand, is stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, revealing the free amine for further chemical modifications.

Biological Activity and Applications

The unique structural features of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid suggest potential applications in various fields, particularly in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

Spirocyclic compounds have garnered significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional structures, which can lead to enhanced selectivity for biological targets. The spirocyclic scaffold can influence how a molecule binds to receptors, enzymes, or other biological targets, potentially leading to improved efficacy or reduced side effects.

From the search results, we can infer that related compounds in this family might have applications in various therapeutic areas. For instance, search result mentions a patent related to "inhibitors of G12C mutant KRAS protein for inhibiting tumor metastasis," which involves compounds with a similar diazaspiro structure . This suggests that spirocyclic compounds like 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid or its derivatives might have potential applications in cancer treatment.

KRAS is a small GTPase that acts as a molecular switch in various signal transduction pathways. Mutations in the KRAS gene, particularly at the G12C position, are associated with various cancers, including lung, colorectal, and pancreatic cancers. Inhibitors of mutant KRAS proteins are therefore of significant interest in cancer therapy. The rigid, three-dimensional structure of spirocyclic compounds like 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid might allow for specific interactions with the binding pocket of mutant KRAS proteins, potentially leading to effective inhibition.

Synthetic Applications

In organic synthesis, 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid can serve as a valuable building block. The presence of the Boc protecting group allows for selective manipulations of the molecule, while the carboxylic acid functionality provides a handle for further transformations such as:

  • Formation of amides through coupling with amines

  • Reduction to alcohols

  • Conversion to esters or other carboxylic acid derivatives

  • Use in peptide coupling reactions

The spirocyclic core provides a rigid scaffold that can be further elaborated to create more complex molecules with specific three-dimensional arrangements of functional groups. This can be particularly valuable in the design of molecules targeting specific biological pockets or interfaces.

Research Findings and Data

Desired ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM3.9023 mL19.5114 mL39.0229 mL
5 mM0.7805 mL3.9023 mL7.8046 mL
10 mM0.3902 mL1.9511 mL3.9023 mL

This data is derived from the information provided in search result .

For optimal stability, it is recommended to select an appropriate solvent based on the compound's solubility. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing. When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month .

To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath may be beneficial . These handling considerations are important for researchers working with this compound, as proper storage and preparation can significantly affect the stability and efficacy of the compound in experimental settings.

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid, it is valuable to compare it with structurally related compounds.

Table 3: Comparison of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid1273576-64-9C11H16N2O5256.26 g/molReference compound
2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid1357351-94-0C12H18N2O5270.29 g/molContains an oxo group at position 7 instead of an ene; carboxylic acid at position 5
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate58168580 (PubChem CID)C11H20N2O3228.29 g/mol[3.5] spirocyclic system instead of [3.4]; lacks the ene and carboxylic acid functionality
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylateNot specified in dataNot specified in dataNot specified in dataContains an iodomethyl group; different arrangement of nitrogen atoms
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride2140326-74-3C6H8N2O3·HCl192.6 g/molLacks Boc protecting group; present as HCl salt

Structure-Activity Relationships

The structural variations among these related compounds can lead to differences in their chemical reactivity and biological activity:

From search result , we can see that related diazaspiro compounds have been investigated for their potential as inhibitors of G12C mutant KRAS protein, which is relevant for cancer treatment . This suggests that structural modifications of our target compound might lead to derivatives with similar anticancer properties.

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